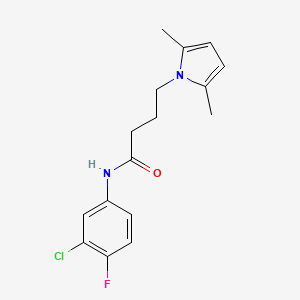

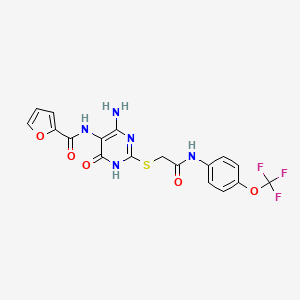

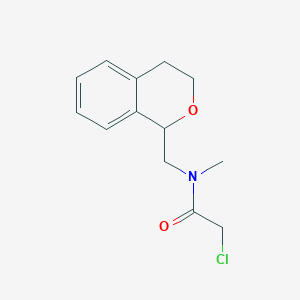

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(3-((5-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-(pyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C17H19N3O2 and its molecular weight is 297.358. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Organocatalytic Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]

The synthesis of spiro[pyrrolidin-3,3'-oxindole] derivatives, known for their biological activities, through an enantioselective organocatalytic approach has been highlighted. This method allows the rapid synthesis of these derivatives with high enantiopurity and structural diversity. The process involves an asymmetric catalytic three-component 1,3-dipolar cycloaddition yielding spirooxindole derivatives under mild conditions. The high enantio- and regioselectivity of this synthesis opens new avenues in medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Electrooptic Film Fabrication with Pyrrole-Pyridine-Based Chromophores

A study on dibranched, heterocyclic "push-pull" chromophores for electrooptic film fabrication reveals the influence of pyrrole-pyridine-based chromophore architecture on covalent self-assembly, thin-film microstructure, and nonlinear optical response. These findings underscore the significance of chromophore molecular architecture and film growth method on the resulting film's properties, indicating potential applications in optoelectronics and photonics (Facchetti et al., 2006).

Catalytic Behavior of Iron and Cobalt Dichloride Complexes

The synthesis of iron(II) and cobalt(II) dichloride complexes with N-(1-(6-(quinoxalin-2-yl)pyridine-2- yl)ethylidene)benzenamines showcases their catalytic activities toward ethylene reactivity. These complexes demonstrate good catalytic activities for ethylene oligomerization and polymerization, with variations in activity based on the ethylene pressure and the substituents on the aryl group linked to the imino group. This research suggests potential applications in polymer synthesis and material science (Sun et al., 2007).

Antimicrobial Activity of Pyridine Derivatives

The synthesis and evaluation of antimicrobial activity of 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone and its derivatives have been documented. These compounds exhibit significant antimicrobial activity, highlighting their potential as templates for the development of new antimicrobial agents (Salimon et al., 2011).

Oxidation Reactivity Channels for Pyridine Derivatives

The study on the chemical oxidation of 2-(pyridin-2-yl)-N,N-diphenylacetamide derivatives with various oxidants sheds light on their reactivity channels. The characterization of the oxidation products through spectroscopic methods and X-ray crystallography provides insights into the molecular structures and potential applications of these compounds in organic synthesis and chemical modifications (Pailloux et al., 2007).

Propriétés

IUPAC Name |

1-[3-(5-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-pyridin-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-13-4-5-16(19-10-13)22-15-6-8-20(12-15)17(21)9-14-3-2-7-18-11-14/h2-5,7,10-11,15H,6,8-9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHLYIWXJVYSRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCN(C2)C(=O)CC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

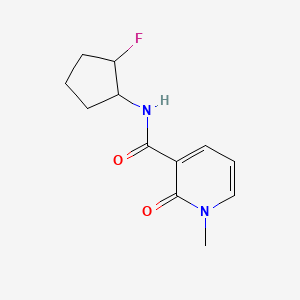

![Ethyl 5-[(2-chloro-6-fluorobenzoyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2772938.png)

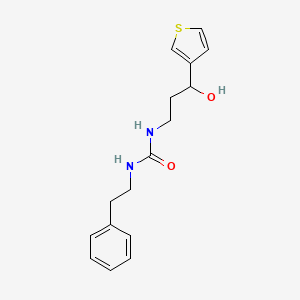

![2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2772944.png)

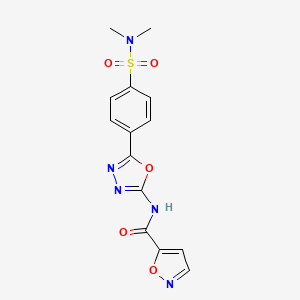

![N-(3-fluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2772951.png)

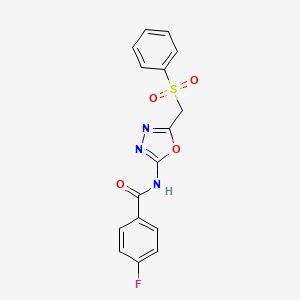

![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2772953.png)